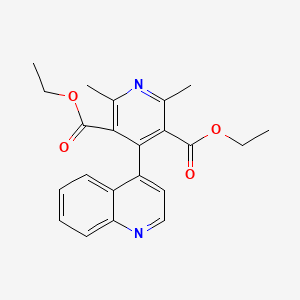
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C22H22N2O4. It is a derivative of pyridine and quinoline, featuring ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines. The reaction typically involves methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like methanesulfonic acid and sodium nitrite.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The ester groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Solvents: Organic solvents like ethanol and methanol are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may influence enzymatic activities, cellular pathways, and molecular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
Uniqueness
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate is unique due to its quinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
5402-90-4 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-quinolin-4-ylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12H,5-6H2,1-4H3 |
InChI Key |
IGDUMRAGICHLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


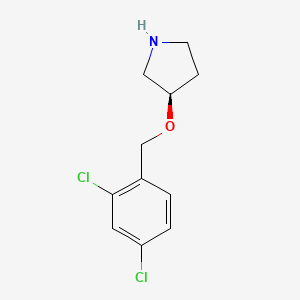
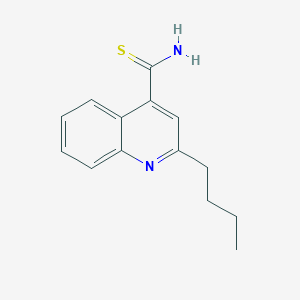
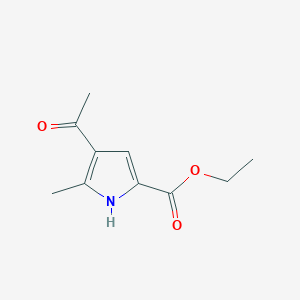
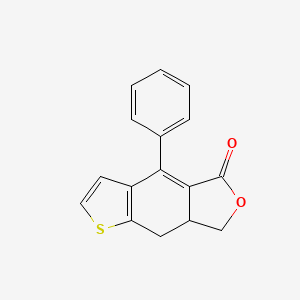

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
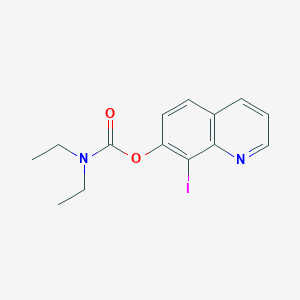
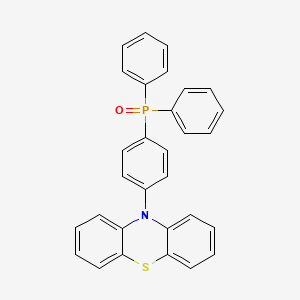
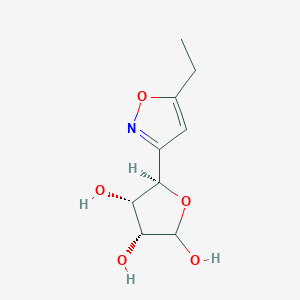
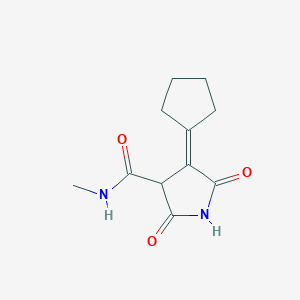

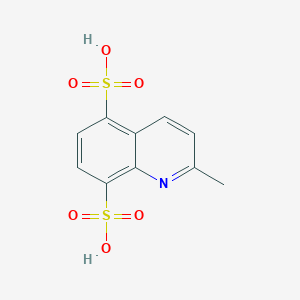
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
